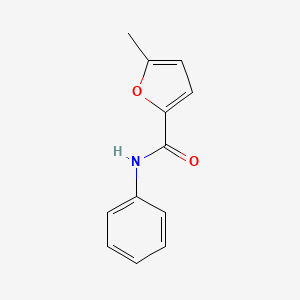
5-methyl-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-phenylfuran-2-carboxamide, also known as MPFC, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the furan family and has a molecular formula of C12H11NO2. MPFC has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 5-methyl-N-phenylfuran-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. This compound has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, indicating its anti-inflammatory effects. Additionally, this compound has been reported to increase the levels of BDNF, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-N-phenylfuran-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases, including anxiety, depression, and inflammation. This compound has also been shown to have a good safety profile in animal studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for 5-methyl-N-phenylfuran-2-carboxamide research. One area of interest is its potential therapeutic applications in various diseases, including anxiety, depression, and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Additionally, the exact mechanism of action of this compound needs to be further elucidated to better understand its effects on the brain and body. Finally, the development of new synthesis methods for this compound may lead to improved yields and increased availability for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in scientific research, particularly in the field of neuroscience. It has been synthesized using various methods and has shown promising results in various studies. This compound has been reported to have anxiolytic and antidepressant effects, anti-inflammatory effects, and potential neuroprotective effects. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
5-methyl-N-phenylfuran-2-carboxamide has been synthesized using various methods, including the reaction of 5-methylfuran-2-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 5-methylfuran-2-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The yield of this compound using these methods ranges from 50-70%.
Scientific Research Applications
5-methyl-N-phenylfuran-2-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential role in memory consolidation and retrieval. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
5-methyl-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-8-11(15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYWRZAQXKOTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

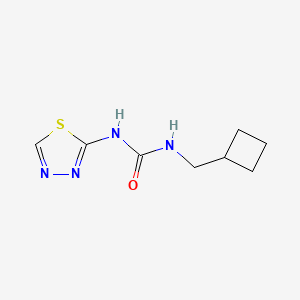
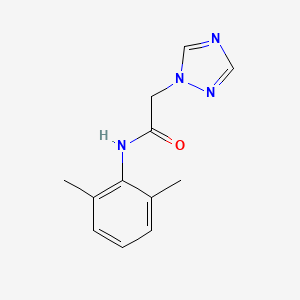
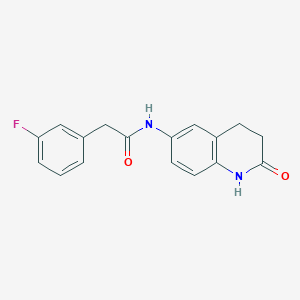
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
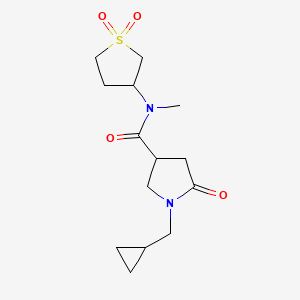
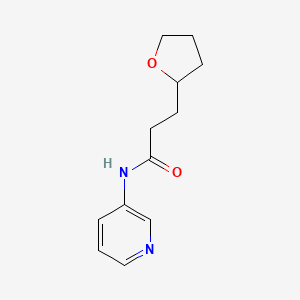
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
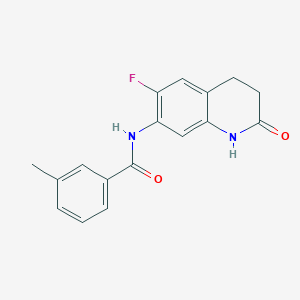
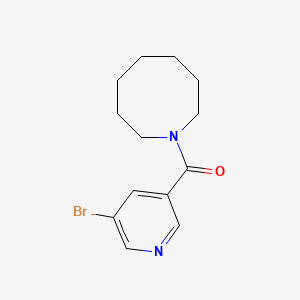
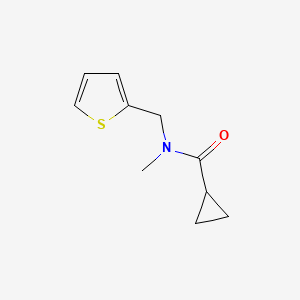

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)